N-(4-bromophenyl)-2-pyrrolidin-1-ylacetamide N-(4-bromophenyl)-2-pyrrolidin-1-ylacetamide
Brand Name: Vulcanchem
CAS No.: 89473-71-2
VCID: VC21519245
InChI: InChI=1S/C12H15BrN2O/c13-10-3-5-11(6-4-10)14-12(16)9-15-7-1-2-8-15/h3-6H,1-2,7-9H2,(H,14,16)
SMILES: C1CCN(C1)CC(=O)NC2=CC=C(C=C2)Br
Molecular Formula: C12H15BrN2O
Molecular Weight: 283.16g/mol

N-(4-bromophenyl)-2-pyrrolidin-1-ylacetamide

CAS No.: 89473-71-2

Cat. No.: VC21519245

Molecular Formula: C12H15BrN2O

Molecular Weight: 283.16g/mol

* For research use only. Not for human or veterinary use.

N-(4-bromophenyl)-2-pyrrolidin-1-ylacetamide - 89473-71-2

Specification

CAS No. 89473-71-2
Molecular Formula C12H15BrN2O
Molecular Weight 283.16g/mol
IUPAC Name N-(4-bromophenyl)-2-pyrrolidin-1-ylacetamide
Standard InChI InChI=1S/C12H15BrN2O/c13-10-3-5-11(6-4-10)14-12(16)9-15-7-1-2-8-15/h3-6H,1-2,7-9H2,(H,14,16)
Standard InChI Key ZUKYSPWIBXVXME-UHFFFAOYSA-N
SMILES C1CCN(C1)CC(=O)NC2=CC=C(C=C2)Br
Canonical SMILES C1CCN(C1)CC(=O)NC2=CC=C(C=C2)Br

Introduction

Structural and Chemical Properties

Molecular Structure

N-(4-bromophenyl)-2-pyrrolidin-1-ylacetamide consists of a 4-bromophenyl group attached to the nitrogen atom of an acetamide linkage, with the other end of the acetamide connected to a pyrrolidine ring. The compound features three key structural components: the 4-bromophenyl ring, the acetamide bridge, and the pyrrolidine heterocycle. This arrangement creates a molecule with potential hydrogen bond acceptor and donor sites, as well as lipophilic regions that contribute to its biological activity profile.

Physical and Chemical Properties

The physical and chemical properties of N-(4-bromophenyl)-2-pyrrolidin-1-ylacetamide can be inferred from structurally similar compounds. Based on comparable molecules, the following properties are anticipated:

PropertyValueComparison
Molecular FormulaC₁₂H₁₅BrN₂OSimilar to N-(4-fluorophenyl)-2-pyrrolidin-1-ylacetamide (C₁₂H₁₅FN₂O)
Molecular Weight283.17 g/molHigher than N-(4-fluorophenyl) analog (222.26 g/mol) due to Br vs. F
AppearanceCrystalline solidTypical for similar acetamide derivatives
SolubilitySoluble in organic solvents; limited water solubilityBased on lipophilicity of bromine substituent
LogP (estimated)2.1-2.7Higher than fluorine analog due to increased lipophilicity of bromine
Melting Point120-140°C (estimated)Based on similar brominated acetamides

The compound's InChI representation would be expected to follow the pattern seen in related structures, with appropriate modifications to account for the specific structural features of N-(4-bromophenyl)-2-pyrrolidin-1-ylacetamide.

Synthetic Approaches

General Synthetic Routes

The synthesis of N-(4-bromophenyl)-2-pyrrolidin-1-ylacetamide can be approached through several established methods based on similar compounds. One potential synthetic route would involve the following steps:

  • Reaction of 4-bromoaniline with an activated form of pyrrolidin-1-ylacetic acid

  • Coupling of 4-bromophenylamine with a pyrrolidin-1-ylacetyl halide

  • Amide bond formation using coupling reagents such as DCC or EDC

Alternative Synthetic Approaches

An alternative approach could involve the reaction of 2-chloro-N-(4-bromophenyl)acetamide with pyrrolidine. This method would parallel the general procedure described for related compounds in the literature:

"General Procedure C. 1-Aryl-2-pyrrolidin-1-yl-pentan-1-ones (4) were prepared employing General Procedure C except where noted. α-Bromoketone 3 (10 mmol) was dissolved in Et2O (10 mL) (EtOH is a suitable alternative solvent) and cooled on an ice bath. Pyrrolidine (22 mmol) was added all at once."

While this procedure specifically refers to ketone derivatives, the nucleophilic substitution mechanism is applicable to N-(4-bromophenyl)-2-pyrrolidin-1-ylacetamide synthesis with appropriate modifications.

Spectroscopic Characteristics

Nuclear Magnetic Resonance (NMR) Spectroscopy

The expected ¹H NMR spectral features of N-(4-bromophenyl)-2-pyrrolidin-1-ylacetamide would include:

  • Aromatic protons of the 4-bromophenyl group (δ 7.2-7.5 ppm), exhibiting an AA'BB' pattern

  • Amide proton (-NH) signal (δ 9.0-10.0 ppm), appearing as a broad singlet

  • Methylene protons (-CH₂-) adjacent to the carbonyl group (δ 3.0-3.3 ppm)

  • Pyrrolidine ring protons (δ 1.7-2.0 ppm for the central methylene groups and δ 2.4-2.6 ppm for the methylene groups adjacent to nitrogen)

Mass Spectrometry

The mass spectral profile would likely show:

  • Molecular ion peak at m/z 283/285 (characteristic isotope pattern for bromine-containing compounds)

  • Fragment ions corresponding to the loss of the pyrrolidine moiety

  • Fragment ion at m/z 172/174 corresponding to the bromophenyl isocyanate fragment

Infrared Spectroscopy

Characteristic IR absorption bands would include:

  • N-H stretching (3250-3300 cm⁻¹)

  • C=O stretching (amide I band, 1650-1680 cm⁻¹)

  • N-H bending (amide II band, 1520-1550 cm⁻¹)

  • C-Br stretching (550-650 cm⁻¹)

Biological Activity and Applications

Structure-Activity Relationships

Analyzing structurally similar compounds provides insight into the potential structure-activity relationships:

  • The 4-bromo substituent likely increases lipophilicity compared to analogs with smaller halogens like fluorine

  • The pyrrolidine ring is a common pharmacophore in many CNS-active compounds and may contribute to specific receptor binding profiles

  • The acetamide linkage provides hydrogen bonding capacity important for receptor interactions

Drawing from research on related compounds: "The SAR studies focused on two main structural areas of compound 4: the 2-pyrrolidinyl position on the pyridine and the 4-chlorophenyl group. Specifically, the modifications on the pyrrolidinyl portion..." . Similar principles may apply to N-(4-bromophenyl)-2-pyrrolidin-1-ylacetamide, where the pyrrolidinyl group and the para-substituted phenyl ring would be key determinants of biological activity.

Comparative Analysis with Structurally Related Compounds

Structural Comparison

N-(4-bromophenyl)-2-pyrrolidin-1-ylacetamide shares structural similarities with several compounds identified in the literature:

CompoundStructural RelationshipKey Differences
N-(4-fluorophenyl)-2-pyrrolidin-1-ylacetamide Direct analogBromine vs. fluorine at para position
N-(4-bromophenyl)-2-(piperidin-1-yl)acetamide Closely relatedPyrrolidine vs. piperidine ring
2-(4-Bromophenyl)-2-(pyrrolidin-1-yl)acetic acid Related core structureCarboxylic acid vs. amide functionality

Physicochemical Property Comparison

The substitution of bromine for fluorine or the replacement of pyrrolidine with piperidine results in notable differences in physicochemical properties:

PropertyN-(4-bromophenyl)-2-pyrrolidin-1-ylacetamideN-(4-fluorophenyl)-2-pyrrolidin-1-ylacetamide N-(4-bromophenyl)-2-(piperidin-1-yl)acetamide
Molecular Weight283.17 g/mol222.26 g/mol297.20 g/mol
LogP (estimated)2.1-2.71.5-2.02.3-2.9
Predicted CCS (Ų)~162-165 (estimated)Not reported160.0 ([M+H]+)
H-bond Acceptors222
H-bond Donors111

This comparison highlights how subtle structural modifications can significantly impact molecular properties that may influence biological activity and pharmacokinetic behavior.

Functional Group Influence on Activity

The influence of various functional groups on biological activity can be inferred from studies on related compounds:

"At the 4-chlorophenyl position, our data suggest that the 4-position on the phenyl group tolerates structural modifications but favors electron withdrawing functionalities. Compound 29 with a 4-cyano group showed the highest potency in both CB1 calcium mobilization and radioligand binding assays."

This suggests that the 4-bromo substituent in N-(4-bromophenyl)-2-pyrrolidin-1-ylacetamide may confer favorable properties for potential receptor interactions due to its electron-withdrawing nature.

Analytical Methods for Characterization

Chromatographic Analysis

High-performance liquid chromatography (HPLC) methods suitable for N-(4-bromophenyl)-2-pyrrolidin-1-ylacetamide would typically employ:

  • Reverse-phase C18 columns

  • Mobile phases consisting of acetonitrile/water mixtures with 0.1% formic acid

  • UV detection at 254 nm (typical for aromatics with bromine substituents)

  • Retention time expected to be longer than the fluorine analog due to increased lipophilicity

Mass Spectrometry Characterization

Collision cross-section values for various adducts can be predicted based on similar compounds:

Adductm/zPredicted CCS (Ų)
[M+H]+284.05~162
[M+Na]+306.03~164
[M+K]+322.00~163
[M-H]-282.03~164

These values are estimated based on the reported values for N-(4-bromophenyl)-2-(piperidin-1-yl)acetamide, with adjustments for the smaller ring size of pyrrolidine compared to piperidine .

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